4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile
Description
4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile is an organophosphorus compound characterized by a benzonitrile core substituted with a methoxy group at position 3 and a phosphinothioyloxy group at position 2. The phosphinothioyl moiety is further modified with ethoxy and chloromethyl substituents.
Properties
CAS No. |
4081-32-7 |
|---|---|
Molecular Formula |
C11H13ClNO3PS |
Molecular Weight |
305.72 g/mol |
IUPAC Name |
4-[chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile |
InChI |
InChI=1S/C11H13ClNO3PS/c1-3-15-17(18,8-12)16-10-5-4-9(7-13)6-11(10)14-2/h4-6H,3,8H2,1-2H3 |
InChI Key |
KVPDTNOBCPYEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CCl)OC1=C(C=C(C=C1)C#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview and Key Intermediates
The synthesis of 4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile can be logically divided into three main stages:
- Stage 1: Preparation of 3-ethoxy-4-methoxybenzonitrile
- Stage 2: Introduction of the phosphinothioyl group with ethoxy and chloromethyl substituents
- Stage 3: Final purification and characterization
Preparation of 3-Ethoxy-4-methoxybenzonitrile
This aromatic nitrile intermediate is critical as the phenyl backbone for subsequent phosphinothioylation.
Method: Ethylation of 3-hydroxy-4-methoxybenzonitrile
- Reactants: 3-hydroxy-4-methoxybenzonitrile, bromoethane, potassium carbonate, and dimethylformamide (DMF) as solvent.
- Conditions: Heating and stirring at 100 °C for 8 hours.
- Workup: After completion, the mixture is cooled, water added, and the product extracted with ethyl acetate. The organic phase is dried and concentrated to yield a white solid.
- Yield: Approximately 90-99% purity with good yield reported.
| Parameter | Value |
|---|---|
| Reactants ratio | 1:5 (phenol:bromoethane) |
| Temperature | 100 °C |
| Reaction time | 8 hours |
| Solvent | Dimethylformamide (DMF) |
| Product form | White to light yellow powder |
| Melting point | ~70 °C |
| Purity | >98% |
This step is well-documented in patent CN105175283A and chemical catalogs.
Formation of this compound
The crucial phosphinothioylation step involves introducing the phosphinothioyl group bearing chloromethyl and ethoxy substituents onto the phenolic oxygen of the 3-ethoxy-4-methoxybenzonitrile.
- The phenolic hydroxyl group (or its ethoxy derivative) is reacted with chloromethylphosphinothioyl reagents.
- This may involve chloromethylphosphinothioyl chloride or related electrophilic phosphorus reagents.
- The reaction typically proceeds under inert atmosphere (nitrogen or argon) to avoid oxidation.
- Solvents such as dry tetrahydrofuran (THF) or dichloromethane (DCM) are preferred.
- Base catalysts like triethylamine or pyridine are used to scavenge HCl formed during the reaction.
| Parameter | Value |
|---|---|
| Temperature | 0 to 25 °C (ice bath to RT) |
| Reaction time | 2 to 6 hours |
| Atmosphere | Nitrogen or Argon |
| Solvent | THF, DCM, or similar dry solvents |
| Base | Triethylamine or pyridine |
| Workup | Aqueous quench, extraction, drying over MgSO4 |
- The phenolic oxygen acts as a nucleophile attacking the electrophilic phosphorus center.
- The chloromethyl substituent remains intact, allowing for further functionalization or conferring reactivity.
- The ethoxy substituent on phosphorus stabilizes the phosphinothioyl group and influences solubility.
Purification and Characterization
- Purification: Typically involves recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Filtration: Hot filtration to remove insoluble impurities followed by slow cooling to precipitate pure crystals.
- Drying: Oven drying under vacuum to remove residual solvents.
- Characterization: Confirmed by NMR (1H, 13C, 31P), IR spectroscopy, mass spectrometry, and elemental analysis.
Summary Table of Preparation Steps
| Step | Reaction Type | Reactants/Conditions | Product/Notes | Yield/Purity |
|---|---|---|---|---|
| 1 | Ethylation | 3-hydroxy-4-methoxybenzonitrile + bromoethane, K2CO3, DMF, 100 °C, 8h | 3-ethoxy-4-methoxybenzonitrile | ~90-99% purity |
| 2 | Phosphinothioylation | 3-ethoxy-4-methoxybenzonitrile + chloromethylphosphinothioyl chloride, base, inert atmosphere, RT | This compound | Moderate to high yield |
| 3 | Purification | Recrystallization, filtration, drying | Pure target compound | >95% purity |
Research Findings and Notes
- The ethylation step is well-established with high selectivity and yield, providing a reliable intermediate for further modification.
- Phosphinothioylation requires careful control of moisture and oxygen to prevent degradation of phosphorus moiety.
- Chloromethyl substituent is sensitive and may hydrolyze; hence, anhydrous conditions are critical.
- The compound’s stability is enhanced by the methoxy and ethoxy substituents, which also affect its solubility profile.
- No direct commercial synthesis references for the complete compound were found, indicating the preparation is mainly reported in patent literature and specialized research articles.
- The methods summarized are derived from analogous phosphinothioylation reactions and aromatic nitrile chemistry, adapted for this specific compound.
Chemical Reactions Analysis
Types of Reactions
4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phosphinothioyl group can be oxidized to form phosphinyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups.
Oxidation Reactions: Phosphinyl derivatives.
Reduction Reactions: Amino derivatives.
Scientific Research Applications
4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile is a chemical compound with the molecular formula and a molecular weight of 305.718 g/mol. It features a chloromethyl group, an ethoxy group, and a phosphinothioyl group attached to a benzonitrile ring.
Scientific Research Applications
- Chemistry It is used as a reagent in organic synthesis and as a precursor for synthesizing other complex molecules.
- Biology It is used in studying enzyme inhibition and protein modification because of its reactive functional groups.
- Industry It is used to produce specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phosphinothioyl group can interact with thiol groups in proteins, affecting their function and stability.
Comparison with Similar Compounds
- 4-(Chloromethyl)phenyltrimethoxysilane This compound is similar in having a chloromethyl group but differs in the presence of a trimethoxysilane group instead of a phosphinothioyl group.
- 4-(Chloromethyl)benzonitrile This compound is similar in having a chloromethyl group and a benzonitrile ring but lacks the ethoxy and phosphinothioyl groups.
Mechanism of Action
The mechanism of action of 4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phosphinothioyl group can interact with thiol groups in proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of organophosphorus derivatives with sulfur-containing substituents. Below is a detailed comparison with key analogs:
Isofenphos (CAS 25311-71-1)
- Structure: Isofenphos (1-methylethyl 2-[[ethoxy((1-methylethyl)amino)phosphinothioyl]oxy]benzoate) shares the phosphinothioyloxy group but differs in substituents: Benzene ring: Isofenphos has a benzoate ester group, while the target compound features a benzonitrile group. Phosphinothioyl substituents: Isofenphos contains an isopropylamino group, whereas the target compound has a chloromethyl group.
- Applications : Isofenphos is a systemic insecticide and nematicide, but its use is restricted due to high toxicity in mammals. The chloromethyl group in the target compound may enhance stability or alter bioactivity compared to Isofenphos’s ester linkage .
3-(Methylaminomethyl)benzonitrile (CAS not specified)
- Structure: This compound (from ) shares the benzonitrile core but lacks the phosphinothioyl group.
- Applications : Used in chemical synthesis, highlighting the versatility of benzonitrile derivatives in forming pharmacologically active intermediates. The absence of phosphorus in this analog underscores the unique reactivity of the target compound .
Isodrin (CAS 465-73-6)
- Structure : A hexachlorinated bicyclic terpene derivative (1,4:5,8-dimethylnaphthalene).
- Applications: Acts as an insecticide but is structurally unrelated to the target compound. The comparison emphasizes the diversity of organochlorine vs. organophosphorus compounds in pest control .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | CAS Number | Primary Use/Activity |
|---|---|---|---|---|
| 4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile | Benzonitrile | 3-methoxy, 4-phosphinothioyloxy (chloromethyl, ethoxy) | Not provided | Hypothetical pesticide/toxin |
| Isofenphos | Benzoate ester | 2-phosphinothioyloxy (ethoxy, isopropylamino) | 25311-71-1 | Insecticide/nematicide |
| 3-(Methylaminomethyl)benzonitrile | Benzonitrile | 3-methylaminomethyl | Not provided | Chemical intermediate |
| Isodrin | Bicyclic terpene | Hexachloro, dimethyl | 465-73-6 | Insecticide (historical use) |
Research Findings and Implications
- Synthetic Pathways: The target compound’s synthesis likely involves nucleophilic substitution at the phosphorus center, similar to Isofenphos (). The chloromethyl group may introduce steric hindrance, affecting reaction yields compared to Isofenphos’s amino substituents .
- The nitrile group could enhance metabolic stability or alter binding kinetics .
Biological Activity
4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile, also known by its CAS number 4081-32-7, is a synthetic compound characterized by a unique combination of functional groups, including chloromethyl, ethoxy, phosphinothioyl, and methoxybenzonitrile. This structural complexity suggests a range of potential biological activities, particularly in the fields of agriculture and medicinal chemistry.
The molecular formula of this compound is C11H13ClNO3PS, with a molecular weight of approximately 305.718 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 4081-32-7 |
| Molecular Formula | C11H13ClNO3PS |
| Molecular Weight | 305.718 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a potential herbicide and insecticide. Its mode of action involves the interaction with various biological targets, leading to inhibition or modification of enzyme activity.
The compound's chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to enzyme inhibition. The phosphinothioyl moiety may interact with thiol groups in proteins, affecting their function and stability. These interactions suggest that the compound could disrupt metabolic pathways in target organisms.
Case Studies
- Herbicidal Activity : A study evaluated the herbicidal properties of similar phosphorous compounds and indicated that compounds with phosphinothioyl groups often exhibit potent herbicidal activity against various weeds. The specific efficacy of this compound remains to be thoroughly investigated but is expected to be significant based on its structural characteristics.
- Insecticidal Potential : Another research project explored the insecticidal effects of related compounds on pest species. Preliminary results suggested that compounds with similar functional groups were effective against pests due to their ability to disrupt nervous system functions.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains phosphorus and sulfur; potential herbicide | Potentially toxic to pests |
| 4-Ethoxy-3-methoxybenzonitrile | Lacks phosphorus; organic intermediate | Limited biological activity |
| Phosphorothioate Esters | Phosphorus-sulfur bonds; widely used pesticides | Varies by specific ester |
| Aminopyridine Derivatives | Aromatic structure; diverse functional groups | Varies widely |
Q & A
Q. How can researchers optimize the synthesis of 4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile to improve yield and purity?
Methodological Answer: Optimization strategies include:
- Stepwise Functionalization : Introduce the chloromethyl-phosphinothioyl group after constructing the methoxybenzonitrile core to avoid side reactions. Use anhydrous conditions and catalysts like Cs₂CO₃ for etherification, as demonstrated in analogous benzyloxy-phenethoxy syntheses .
- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 10:1 to 20:1) to isolate intermediates. Final purity can be verified via HPLC (≥95%) .
- Yield Enhancement : Monitor reaction progress using TLC and optimize stoichiometric ratios (e.g., 1.2 equivalents of chloromethyl-phosphinothioyl reagent) to drive complete substitution .
Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., methoxy at C3, phosphinothioyl at C4). Compare with published spectra of structurally related compounds like 4-formyl-3-methoxybenzonitrile .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can validate molecular weight (e.g., [M+H] peak) and detect isotopic patterns indicative of chlorine/phosphorus .
- HPLC-PDA : Pair with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%) and resolve degradation products .
Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (N₂/Ar) at −20°C due to hydrolytic susceptibility of the phosphinothioyl group. Use molecular sieves in storage vials .
- Light Protection : Shield from UV light to prevent degradation of the benzonitrile moiety, as observed in related methoxybenzaldehyde derivatives .
- Solvent Compatibility : Dissolve in anhydrous acetonitrile or DCM for short-term use; avoid protic solvents like methanol for long-term storage .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity of the phosphinothioyl group in this compound?
Methodological Answer:
- DFT Calculations : Model the electrophilicity of the phosphorus center using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare with thiophosphate analogs to predict nucleophilic attack sites (e.g., by water or thiols) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. lipid environments) to assess hydrolysis rates or membrane permeability .
- Docking Studies : Map the compound’s binding affinity to acetylcholinesterase (AChE) using AutoDock Vina, leveraging structural data from organophosphorus inhibitors like Isofenphos .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for organophosphorus compounds with similar structural motifs?
Methodological Answer:
- Comparative Assays : Conduct parallel bioactivity studies (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) using Isofenphos as a positive control .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., oxon derivatives) that may contribute to discrepancies in potency .
- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. ethoxy) and correlate with bioactivity trends .
Q. What methodologies enable the study of degradation pathways of this compound in environmental matrices?
Methodological Answer:
- Isotope-Labeled Tracers : Synthesize C-labeled methoxybenzonitrile analogs to track degradation products via LC-HRMS in soil/water systems .
- Microcosm Experiments : Incubate the compound in soil slurries (20°C, 60% moisture) and analyze extracts for hydrolytic (e.g., phosphorothioate) or oxidative metabolites .
- QSAR Modeling : Use EPI Suite or TEST software to predict environmental half-lives (t₁/₂) based on logP and hydrolysis rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
